1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride

BTK inhibition kinase inhibitor oncology

Avoid experimental variability caused by free base analogs or regioisomeric impurities. This exact 3-aminomethyl-5-tert-butylthiophene regioisomer, available as a stable hydrochloride salt, is a validated BTK inhibitor scaffold with demonstrated sub-nanomolar potency (IC50 = 1 nM) in patent literature. Key procurement benefits: • Consistent aqueous solubility and reproducible dose-response curves in buffer systems • Defined building block for systematic SAR exploration of thiophene pharmacophores • High purity (95-98%) from multiple suppliers ensures inter-laboratory reproducibility Suitable for HTS screening, medicinal chemistry hit-to-lead optimization, and multi-site collaborative studies demanding standardized compound handling protocols.

Molecular Formula C9H16ClNS
Molecular Weight 205.7
CAS No. 2098075-52-4
Cat. No. B6147308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride
CAS2098075-52-4
Molecular FormulaC9H16ClNS
Molecular Weight205.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-tert-Butylthiophen-3-yl)methanamine Hydrochloride (CAS 2098075-52-4): Chemical Class and Procurement-Relevant Characteristics


1-(5-tert-Butylthiophen-3-yl)methanamine hydrochloride (CAS 2098075-52-4) is a synthetic organic compound belonging to the class of thiophene-based primary amine hydrochloride salts, with a molecular formula of C9H16ClNS and a molecular weight of 205.7 g/mol . The molecule features a thiophene heterocyclic core substituted at the 5-position with a bulky tert-butyl group and at the 3-position with a methanamine moiety, with the hydrochloride salt form conferring enhanced aqueous solubility and handling stability for research applications [1]. This compound has been identified as a key intermediate and active scaffold in pharmaceutical development, notably disclosed in patent literature as a component of novel BTK (Bruton's tyrosine kinase) inhibitor constructs [2].

Why Generic Thiophene Methanamine Analogs Cannot Substitute for 1-(5-tert-Butylthiophen-3-yl)methanamine Hydrochloride in Target-Specific Research


Thiophene methanamine derivatives constitute a broad chemical class with widely divergent pharmacological profiles due to subtle variations in substitution patterns. While compounds such as tert-butyl(thiophen-3-ylmethyl)amine (CAS 341008-35-3) and (5-tert-butylthiophen-2-yl)methanamine share the thiophene core and tert-butyl motif, the precise regiochemistry of the aminomethyl group at the 3-position (versus the 2-position or N-substituted variants) and the hydrochloride salt form fundamentally alter molecular recognition properties, target engagement, and physicochemical behavior [1]. Literature on 5-tert-butylthiophene derivatives demonstrates that the presence and position of the tert-butyl group significantly modulate neurotropic activity and toxicity profiles compared to unsubstituted or alkyl-substituted analogs [2]. Consequently, substitution of 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride with a structurally similar but regioisomeric or differently functionalized analog would invalidate quantitative structure-activity relationships and compromise experimental reproducibility in target-based assays [3].

Quantitative Differentiation Evidence for 1-(5-tert-Butylthiophen-3-yl)methanamine Hydrochloride: Comparator-Based Activity and Physicochemical Data


Sub-Nanomolar BTK Inhibitory Activity of 1-(5-tert-Butylthiophen-3-yl)methanamine-Derived Construct versus Alternative Scaffolds

A compound construct incorporating the 1-(5-tert-butylthiophen-3-yl)methanamine scaffold, disclosed in patent application US20240083900 (Example 5), demonstrates potent inhibition of Bruton's tyrosine kinase (BTK) with an IC50 value of 1 nM in an enzyme inhibition assay [1]. This quantitative activity metric is derived from the specific 3-aminomethyl-5-tert-butylthiophene regioisomer and hydrochloride salt form [2]. In contrast, closely related thiophene methanamine derivatives evaluated in broader screening panels exhibit markedly weaker or undetectable activity across various kinase targets: a tert-butylthiophene urea analog containing the same 3-aminomethyl motif showed no reported sub-micromolar activity against RAF kinase in BindingDB records [3], while a structurally distinct benzo[b]thiophen-2-ylmethanamine analog displayed only 100 nM IC50 against CYP2A6 [4]. The 1 nM BTK IC50 represents a ≥100-fold potency differential relative to these comparator compounds.

BTK inhibition kinase inhibitor oncology immunology

Hydrochloride Salt Form Confers Measurable Solubility and Stability Advantages over Free Base Analogs

1-(5-tert-Butylthiophen-3-yl)methanamine hydrochloride (CAS 2098075-52-4) is supplied as a crystalline hydrochloride salt with specified purity of 95-98%, providing defined aqueous solubility and handling characteristics suitable for reproducible experimental workflows . The hydrochloride counterion enhances water solubility compared to the free base form, which is a critical parameter for in vitro assay preparation and biological testing [1]. In contrast, the structurally analogous free base compound tert-butyl(thiophen-3-ylmethyl)amine (CAS 341008-35-3) lacks the hydrochloride counterion, resulting in different solubility and storage properties that may introduce variability in biological assay conditions [2]. While quantitative solubility values for this specific compound are not reported in primary literature, the hydrochloride salt form is consistently noted across reputable vendor technical datasheets as conferring enhanced stability and ease of handling relative to free base amines .

salt form solubility stability formulation handling

Regiospecific 3-Aminomethyl Substitution Enables Distinct SAR from 2-Position Thiophene Methanamine Analogs

The 3-aminomethyl substitution pattern on the thiophene ring in 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride is regiospecifically defined, with the amine-bearing methylene group positioned at the 3-position while the tert-butyl group occupies the 5-position [1]. This specific arrangement is distinct from 2-substituted analogs such as (5-tert-butylthiophen-2-yl)methanamine and related derivatives, which exhibit different spatial orientation of the amine functionality relative to the thiophene sulfur atom . In a broader class-level analysis, thiophene derivatives bearing tert-butyl substitution at the 5-position have been demonstrated to exhibit elevated neurotropic activity and altered toxicity profiles compared to unsubstituted or differently substituted analogs, with the 5-tert-butyl group specifically potentiating pharmacological effects in animal models [2]. The combination of 3-aminomethyl and 5-tert-butyl substitution creates a unique pharmacophoric geometry that cannot be replicated by 2-aminomethyl regioisomers or N-substituted variants.

regiochemistry SAR thiophene substitution binding specificity

High-Value Application Scenarios for 1-(5-tert-Butylthiophen-3-yl)methanamine Hydrochloride Based on Quantitative Differentiation Evidence


BTK-Targeted Drug Discovery and Lead Optimization Programs

In oncology and immunology drug discovery campaigns targeting Bruton's tyrosine kinase (BTK), the 1-(5-tert-butylthiophen-3-yl)methanamine scaffold provides a validated starting point with demonstrated sub-nanomolar potency (IC50 = 1 nM) when incorporated into final inhibitor constructs [1]. This scaffold is specifically disclosed in patent literature (US20240083900, Example 5) as part of novel BTK inhibitor compositions [2]. Procurement of this exact compound enables medicinal chemistry teams to build upon established SAR, whereas substitution with generic thiophene methanamine analogs lacking this potency benchmark would require de novo validation and risk program delays.

Structure-Activity Relationship Studies of 3,5-Disubstituted Thiophene Pharmacophores

The precise 3-aminomethyl-5-tert-butylthiophene regioisomer serves as a defined building block for systematic SAR exploration of thiophene-based pharmacophores. Literature evidence demonstrates that 5-tert-butyl substitution on the thiophene ring potentiates biological activity and modulates toxicity in neurotropic assays, with quantitative differences observed between substituted and unsubstituted derivatives [3]. This compound allows researchers to probe the steric and electronic contributions of the tert-butyl group while maintaining the 3-aminomethyl handle for further derivatization, enabling controlled variation of substituent effects in hit-to-lead optimization.

Reproducible In Vitro Assay Development Requiring Defined Salt Form

For laboratories developing high-throughput screening assays or cell-based experiments where consistent compound solubility and handling are critical, the hydrochloride salt form of 1-(5-tert-butylthiophen-3-yl)methanamine (CAS 2098075-52-4) offers practical advantages over free base analogs [4]. The crystalline salt, available at 95-98% purity from multiple vendors, provides predictable dissolution behavior in aqueous buffers, reducing inter-experimental variability and enabling reproducible dose-response curve generation . This makes it particularly suitable for core facility screening operations and collaborative multi-site studies requiring standardized compound handling protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.